molecular formula C42H84N14O36S3 B7802894 Streptomycin solution

Streptomycin solution

Katalognummer: B7802894
Molekulargewicht: 1457.4 g/mol
InChI-Schlüssel: QTENRWWVYAAPBI-YZTFXSNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Streptomycin-Sulfat wird typischerweise durch Fermentation von Streptomyces griseus hergestellt. Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, um das Antibiotikum zu isolieren. Der Prozess umfasst:

Industrielle Produktionsverfahren: Die industrielle Produktion von Streptomycin-Sulfat beinhaltet großtechnische Fermentationsprozesse. Die Sporen von Streptomyces griseus werden in ein nährstoffreiches Medium geimpft und unter kontrollierten Bedingungen wachsen gelassen. Das Antibiotikum wird dann extrahiert und gereinigt, wobei fortschrittliche Techniken verwendet werden, um eine hohe Reinheit und Potenz zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Streptomycin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Treatment of Infections
Streptomycin is primarily used to treat infections caused by aerobic gram-negative bacteria. Its notable applications include:

  • Tuberculosis : Streptomycin is a critical component of multi-drug regimens for treating pulmonary tuberculosis, especially in cases resistant to first-line therapies. It is often used in conjunction with isoniazid, rifampin, and pyrazinamide .
  • Brucellosis and Tularemia : The antibiotic is effective against Brucella species and Francisella tularensis, the causative agents of brucellosis and tularemia, respectively .
  • Plague : Streptomycin is recommended for treating plague caused by Yersinia pestis, particularly in severe cases .

1.2 Antimicrobial Mechanism
Streptomycin functions by inhibiting bacterial protein synthesis, specifically targeting the 30S ribosomal subunit. This mechanism makes it effective against a broad spectrum of bacteria, although resistance has emerged in some strains due to impaired drug transport into bacterial cells .

Formulations and Stability

2.1 Stabilized Aqueous Solutions
Research has focused on developing stable aqueous solutions of streptomycin to enhance its shelf life and efficacy. A patented formulation includes stabilizing agents like monothioglycerol and sodium bisulfite, which prevent discoloration and precipitation over extended storage periods .

ComponentConcentration (mg/mL)
Streptomycin sulfate690
Sodium bisulfite5
Sodium citrate20
Monothioglycerol2.5
Phenol2.5

This formulation has shown improved stability compared to traditional preparations, remaining clear and effective even after prolonged storage at elevated temperatures .

Innovative Delivery Systems

3.1 Niosome-Encapsulated Streptomycin
Recent studies have explored the use of niosomes—non-ionic surfactant-based vesicles—for delivering streptomycin sulfate. This method enhances the antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli while reducing cytotoxicity to human cells .

3.2 Release Profiles
Research indicates that niosome-encapsulated streptomycin exhibits a controlled release profile, with approximately 66% of the drug released over 72 hours, significantly improving its therapeutic potential against biofilms and resistant bacteria .

Experimental Applications

4.1 Research in Cellular Biology
Streptomycin is frequently used in cell culture as a supplement to prevent bacterial contamination. It is commonly included in media formulations at concentrations around 1% (penicillin-streptomycin solution) to maintain sterile conditions during cellular experiments .

4.2 Immunological Studies
Studies have shown that streptomycin can influence immune responses in macrophages, enhancing phagocytosis and cytokine production. This property makes it a valuable tool for investigating immune mechanisms in various disease models .

Case Studies

5.1 Tuberculosis Treatment Outcomes
A case study examining patients with drug-resistant tuberculosis highlighted the effectiveness of streptomycin as part of an alternative treatment regimen when standard therapies failed. Patients receiving streptomycin showed significant improvement in clinical symptoms and radiological findings after several months of therapy.

5.2 Niosome Delivery Efficacy
In a comparative study on niosome-encapsulated versus free streptomycin, researchers found that niosome formulations exhibited enhanced antimicrobial activity and reduced cytotoxicity compared to traditional formulations, suggesting a promising avenue for future antibiotic delivery systems .

Vergleich Mit ähnlichen Verbindungen

  • Gentamicin
  • Neomycin
  • Kanamycin
  • Tobramycin

Comparison:

Streptomycin sulfate remains a critical antibiotic in the treatment of specific bacterial infections, particularly those resistant to other antibiotics. Its unique mechanism of action and broad range of applications make it an invaluable tool in both clinical and research settings.

Biologische Aktivität

Streptomycin is an aminoglycoside antibiotic that is primarily used to treat infections caused by certain bacteria, particularly those associated with tuberculosis and other serious infections. This article delves into the biological activity of streptomycin solution, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Streptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The interaction with ribosomal RNA and ribosomal proteins is crucial for its action, as mutations in these components can lead to antibiotic resistance.

Antimicrobial Efficacy

Streptomycin has demonstrated significant activity against a range of Gram-negative and some Gram-positive bacteria. Its efficacy varies depending on the bacterial strain and environmental conditions.

Table 1: Antimicrobial Activity of Streptomycin Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.25 - 2 µg/mL
Escherichia coli8 - 64 µg/mL
Staphylococcus aureus16 - 128 µg/mL
Pseudomonas aeruginosa32 - 256 µg/mL

Research Findings

Recent studies have explored various formulations of streptomycin to enhance its delivery and effectiveness:

  • Niosome-Encapsulated Streptomycin : A study investigated streptomycin sulfate-loaded niosomes, which showed improved stability and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The release profile indicated that about 66.4% of the drug was released within 72 hours, demonstrating potential for enhanced therapeutic efficacy over free streptomycin solutions .
  • Resistance Mechanisms : Research has identified that Mycobacterium bovis BCG can develop intrinsic resistance to streptomycin through the action of dehydroquinate synthase (DHQS), which binds to streptomycin without hydrolyzing it. This binding reduces the interaction between streptomycin and its target in the ribosome, indicating a novel mechanism of antibiotic resistance .

Case Studies

  • Tuberculosis Treatment : Streptomycin has been a cornerstone in the treatment regimen for tuberculosis. A clinical study reported that patients receiving streptomycin in combination with other anti-TB drugs showed a higher rate of sputum conversion compared to those on monotherapy.
  • Combination Therapy : In a comparative study involving multi-drug resistant strains, the combination of streptomycin with other antibiotics demonstrated synergistic effects, leading to improved outcomes in resistant infections. This highlights the importance of combination therapy in managing resistant bacterial strains.

Eigenschaften

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENRWWVYAAPBI-YZTFXSNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N14O36S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

3810-74-0
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Streptomycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin solution
Reactant of Route 2
Streptomycin solution
Reactant of Route 3
Streptomycin solution
Reactant of Route 4
Streptomycin solution
Reactant of Route 5
Streptomycin solution
Reactant of Route 6
Streptomycin solution

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.